molecular formula C14H17FN6 B2358016 6-Ethyl-5-fluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine CAS No. 2415470-62-9

6-Ethyl-5-fluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine

Cat. No. B2358016
CAS RN: 2415470-62-9
M. Wt: 288.33
InChI Key: UMPUMNMOXKEIMF-UHFFFAOYSA-N
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Description

6-Ethyl-5-fluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a pyrimidinyl azetidine derivative and has been found to exhibit promising biological properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-5-fluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is not fully understood. However, it has been proposed that this compound exerts its antitumor activity through inhibition of DNA synthesis and cell cycle arrest. It has also been suggested that the antibacterial activity of this compound is due to inhibition of bacterial DNA gyrase.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant adverse effects on normal cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Ethyl-5-fluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine in lab experiments is its potent antitumor and antibacterial activity. This makes it a promising candidate for the development of new anticancer and antibacterial drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 6-Ethyl-5-fluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to develop new derivatives of this compound with improved activity and selectivity against cancer cells and bacteria. Additionally, further studies are needed to evaluate the pharmacokinetics and toxicology of this compound in vivo.

Synthesis Methods

The synthesis of 6-Ethyl-5-fluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has been reported in the literature. The synthesis involves the reaction of 5-fluoro-6-(hydroxymethyl)pyrimidine-4-amine with 1-pyrazin-2-ylazetidin-3-amine in the presence of ethyl chloroformate and triethylamine. The resulting intermediate is then reacted with N-methylpiperazine to yield the final product.

Scientific Research Applications

The potential therapeutic applications of 6-Ethyl-5-fluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine have been investigated in various scientific studies. This compound has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have antibacterial activity against gram-positive bacteria, such as Staphylococcus aureus.

properties

IUPAC Name

6-ethyl-5-fluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN6/c1-3-11-13(15)14(19-9-18-11)20(2)10-7-21(8-10)12-6-16-4-5-17-12/h4-6,9-10H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPUMNMOXKEIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N(C)C2CN(C2)C3=NC=CN=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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